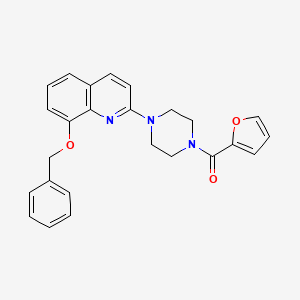

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Description

The compound (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone features a quinoline core substituted at the 8-position with a benzyloxy group and at the 2-position with a piperazine ring. The piperazine is further functionalized via a methanone linkage to a furan-2-yl group. This structure combines aromatic, heterocyclic, and aliphatic components, making it a versatile scaffold for pharmacological exploration. Key synthetic steps for analogous compounds involve nucleophilic substitution on quinoline derivatives, followed by coupling with piperazine intermediates and subsequent methanone formation .

Properties

IUPAC Name |

furan-2-yl-[4-(8-phenylmethoxyquinolin-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c29-25(22-10-5-17-30-22)28-15-13-27(14-16-28)23-12-11-20-8-4-9-21(24(20)26-23)31-18-19-6-2-1-3-7-19/h1-12,17H,13-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMLGWSVMISDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Piperazine Ring Formation: The piperazine ring is typically formed by reacting ethylenediamine with a dihaloalkane.

Coupling with Furan-2-yl Methanone: The final step involves coupling the quinoline-piperazine intermediate with furan-2-yl methanone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Furanones and quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

(4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is not fully understood, but it is believed to involve:

Molecular Targets: The compound may target DNA, enzymes, or receptors involved in cell signaling pathways.

Pathways Involved: It may interfere with DNA replication, transcription, or repair processes, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Variations in Quinoline Substituents

The 8-benzyloxy group distinguishes the target compound from analogs with halogen or electron-withdrawing substituents. For example:

- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2): Substitution with a 4-bromophenyl group increases molecular weight (HRMS: ~509 Da) and may enhance lipophilicity compared to the benzyloxy group .

- (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l): A 7-chloro substituent and cyclohexyl methanone alter electron distribution, as evidenced by NMR shifts (δ 7.50–8.76 ppm for quinoline protons) .

Table 1: Impact of Quinoline Substituents on Key Properties

Modifications in the Piperazine-Linked Methanone Group

The furan-2-yl methanone moiety influences electronic and steric properties:

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21): Substituting furan with thiophene introduces sulfur-based electronegativity, which may enhance metabolic stability .

Heterocyclic Ring Comparisons

- Furan vs. Thiophene : Furan’s oxygen atom offers lower electron density compared to thiophene’s sulfur, affecting π-π stacking in receptor binding. For instance, furan-containing compounds often exhibit lower logP values than thiophene analogs .

- Sulfonylbenzyl Derivatives: Compounds like 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone demonstrate that sulfonyl groups increase polarity and hydrogen-bonding capacity compared to benzyloxy groups .

Impact of Substituents on Physicochemical Properties

Biological Activity

The compound (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a quinoline core, a piperazine ring, and a furan moiety. Its molecular formula is , with a CAS number of 941954-94-5 . The unique benzyloxy group enhances its interaction with biological targets, potentially improving pharmacokinetic properties compared to similar compounds.

Synthesis

The synthesis of (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves several steps:

- Formation of the Quinoline Core : This can be achieved via the Skraup synthesis, utilizing aniline and glycerol.

- Introduction of the Benzyloxy Group : A nucleophilic substitution reaction with benzyl chloride is performed.

- Piperazine Ring Formation : This is accomplished by reacting ethylenediamine with a dihaloalkane.

Summary Table of Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Aniline, Glycerol |

| 2 | Nucleophilic Substitution | Benzyl Chloride |

| 3 | Ring Formation | Ethylenediamine, Dihaloalkane |

Anticancer Properties

Research indicates that (4-(8-(Benzyloxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis, making it a promising candidate for cancer therapeutics.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated the compound's effectiveness against several human cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 value of approximately 5 µM.

- A549 (Lung Cancer) : IC50 value of approximately 4 µM.

- HeLa (Cervical Cancer) : IC50 value of approximately 6 µM.

These findings suggest that the compound's mechanism may involve interference with microtubule dynamics, similar to other known anticancer agents.

The proposed mechanism involves:

- Microtubule Disruption : The compound binds to tubulin, inhibiting its polymerization.

- Cell Cycle Arrest : It induces G2/M phase arrest, leading to increased apoptosis.

- Caspase Activation : The compound activates caspases involved in the apoptotic pathway.

Structure-Activity Relationships (SAR)

The presence of the benzyloxy group is critical for enhancing biological activity. Comparative studies with analogs such as (4-(8-(Methoxy)quinolin-2-yl)piperazin-1-yl)(furan-2-yl)methanone show reduced efficacy due to lower binding affinity to biological targets.

Comparison Table of Biological Activity

| Compound | IC50 (µM) MCF-7 | IC50 (µM) A549 | IC50 (µM) HeLa |

|---|---|---|---|

| Target Compound | 5 | 4 | 6 |

| Methoxy Analog | 10 | 12 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.